molecular formula C12H9NOS B11889509 4-(Allyloxy)benzo[b]thiophene-2-carbonitrile

4-(Allyloxy)benzo[b]thiophene-2-carbonitrile

Cat. No.: B11889509
M. Wt: 215.27 g/mol
InChI Key: YGVRDOMHOIFLLA-UHFFFAOYSA-N
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Description

4-(Allyloxy)benzo[b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C12H9NOS and a molecular weight of 215.27 g/mol . It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)benzo[b]thiophene-2-carbonitrile typically involves the reaction of benzo[b]thiophene derivatives with allyl alcohol under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the allyloxy group is introduced to the benzo[b]thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)benzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Allyloxy)benzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Allyloxy)benzo[b]thiophene-2-carbonitrile is unique due to the presence of the allyloxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds .

Properties

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

4-prop-2-enoxy-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C12H9NOS/c1-2-6-14-11-4-3-5-12-10(11)7-9(8-13)15-12/h2-5,7H,1,6H2

InChI Key

YGVRDOMHOIFLLA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C2C=C(SC2=CC=C1)C#N

Origin of Product

United States

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